molecular formula C13H17NO2 B583608 DL-threo-Ritalinic Acid-d10 (Major) CAS No. 1330180-60-3

DL-threo-Ritalinic Acid-d10 (Major)

Cat. No.: B583608
CAS No.: 1330180-60-3
M. Wt: 229.345
InChI Key: INGSNVSERUZOAK-JCUBGIMLSA-N
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Description

DL-threo-Ritalinic Acid-d10 (Major) is a stable isotope labelled compound, which is an impurity and metabolite . It belongs to the Methylphenidate API family . The molecular formula is C13H7D10NO2 and the molecular weight is 229.34 . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular structure of DL-threo-Ritalinic Acid-d10 (Major) is represented by the formula C13H7D10NO2 . The compound is a stable isotope labelled variant of DL-threo-Ritalinic Acid .

Scientific Research Applications

Applications of Deep Learning in Scientific Research

  • Deep Learning in Water Resources Research :

    • Deep learning has been identified as a significant advancement in neural network capabilities, offering potential solutions to challenges in water sciences through automated feature engineering and complex data distribution capture. This includes improvements in interdisciplinarity, data discoverability, hydrologic scaling, equifinality, and parameter regionalization (Shen, 2017).
  • Pharmacogenomics and Precision Oncology :

    • Deep learning methodologies have emerged as powerful tools for characterizing and learning from pharmacogenomics data, aiding in the development of precision oncology by predicting drug responses based on tumor genomic characteristics. This approach demonstrates the capability of deep learning to decipher complex drug response patterns, potentially improving cancer treatment (Chiu et al., 2019).
  • Biomedical Applications of Coatings :

    • Diamond-like carbon (DLC) coatings have shown promise in biomedical applications due to their tribological, mechanical, corrosion resistance, biocompatibility, and hemocompatibility properties. These coatings are being explored for use in orthopedic, cardiovascular, and dental applications, highlighting the potential for material innovations in medical devices (Roy & Lee, 2007).
  • Deep Learning in Neuroimaging for Psychiatric and Neurological Disorders :

    • Deep learning has been applied to neuroimaging studies of brain-based disorders, offering potential as a tool for the classification and diagnosis of psychiatric and neurological conditions. This suggests that advanced analytical methods could be useful in understanding complex biological data and developing targeted therapies (Vieira, Pinaya, & Mechelli, 2017).

Biochemical Analysis

Biochemical Properties

DL-threo-Ritalinic Acid-d10 (Major) plays a significant role in biochemical reactions, particularly in the study of methylphenidate metabolism. It interacts with various enzymes, including carboxylesterase 1 (CES1), which is responsible for the hydrolysis of methylphenidate to ritalinic acid. This interaction is crucial for understanding the metabolic pathways and the pharmacokinetics of methylphenidate. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can interact with other biomolecules, such as transport proteins and receptors, which may influence its distribution and effects within the body .

Cellular Effects

DL-threo-Ritalinic Acid-d10 (Major) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the dopamine and norepinephrine transporters, leading to changes in neurotransmitter levels and signaling pathways. This modulation can impact gene expression related to neurotransmitter synthesis and degradation, as well as cellular metabolism, including energy production and utilization .

Molecular Mechanism

The molecular mechanism of DL-threo-Ritalinic Acid-d10 (Major) involves its interaction with specific biomolecules, such as enzymes and receptors. The compound binds to carboxylesterase 1 (CES1), inhibiting its activity and preventing the hydrolysis of methylphenidate to ritalinic acid. This inhibition can lead to increased levels of methylphenidate in the body, enhancing its pharmacological effects. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can modulate the activity of dopamine and norepinephrine transporters, affecting neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-threo-Ritalinic Acid-d10 (Major) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that DL-threo-Ritalinic Acid-d10 (Major) is relatively stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .

Dosage Effects in Animal Models

The effects of DL-threo-Ritalinic Acid-d10 (Major) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, DL-threo-Ritalinic Acid-d10 (Major) can exhibit toxic or adverse effects, including changes in neurotransmitter levels, enzyme activity, and gene expression. These threshold effects are essential for determining the safe and effective dosage range for the compound in research settings .

Metabolic Pathways

DL-threo-Ritalinic Acid-d10 (Major) is involved in several metabolic pathways, primarily related to the metabolism of methylphenidate. The compound is hydrolyzed by carboxylesterase 1 (CES1) to form ritalinic acid, which is then further metabolized by other enzymes, such as cytochrome P450s. These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of methylphenidate and its metabolites .

Transport and Distribution

DL-threo-Ritalinic Acid-d10 (Major) is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transport proteins, such as the dopamine and norepinephrine transporters, which facilitate its uptake and distribution within the body. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can bind to plasma proteins, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of DL-threo-Ritalinic Acid-d10 (Major) is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. These localization patterns can affect the compound’s activity and function, including its interactions with enzymes, receptors, and other biomolecules .

Properties

IUPAC Name

(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-JCUBGIMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858378
Record name (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330180-60-3
Record name (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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